![molecular formula C18H22N2O5S B4880508 5-(dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B4880508.png)
5-(dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a dimethylsulfamoyl group, a methoxy group, and a methoxyphenylmethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves multiple steps. One common method includes the alkylation of 4-bromophenol followed by O-alkylation with methyl iodide in the presence of a potash base. The resulting intermediate undergoes coupling with a zinc derivative using a nickel catalyst, followed by alkaline hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yields and purity. Techniques such as catalytic coupling by the Suzuki-Miyaura method are employed to form carbon-carbon bonds efficiently. This method is favored for its scalability and technical feasibility .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and dimethylsulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-(Dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide: This compound has a similar structure but includes a fluorine atom instead of a methoxy group.
N-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-2-methyl-5-(methylthio)benzamide: This compound features a methylthio group and a different substitution pattern on the benzamide core.
Uniqueness
5-(Dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethylsulfamoyl groups contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-20(2)26(22,23)15-9-10-17(25-4)16(11-15)18(21)19-12-13-5-7-14(24-3)8-6-13/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLLFQHHXHHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)
![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)
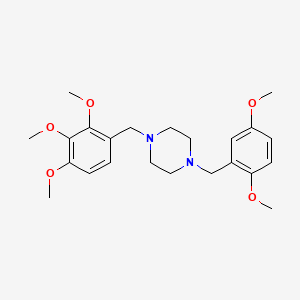
![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B4880456.png)
![2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B4880458.png)
![METHYL 6-(TERT-BUTYL)-2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4880459.png)
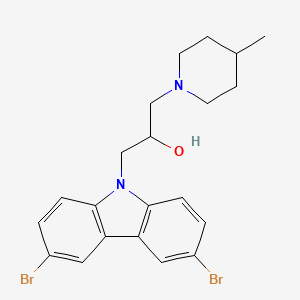
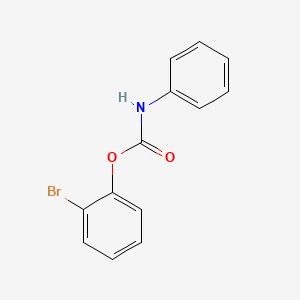
![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
![2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)
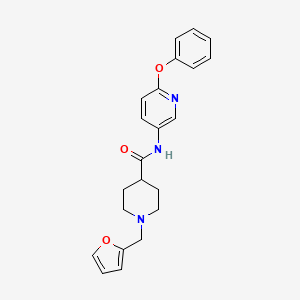
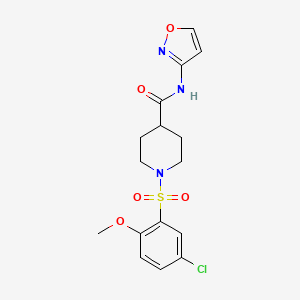
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)
